molecular formula C112H212O12 B14162831 Dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate;pentadecyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate

Dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate;pentadecyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate

Cat. No.: B14162831
M. Wt: 1750.9 g/mol
InChI Key: WKFVOIQYBLTOCH-UHFFFAOYSA-N
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Description

Dodecyl 2-methylprop-2-enoate, hexadecyl 2-methylprop-2-enoate, octadecyl 2-methylprop-2-enoate, pentadecyl 2-methylprop-2-enoate, tetradecyl 2-methylprop-2-enoate, and tridecyl 2-methylprop-2-enoate are esters of methacrylic acid. These compounds are part of the methacrylate family, which are widely used in various industrial applications due to their unique chemical properties. They are typically used as monomers in the production of polymers and copolymers, which are then utilized in coatings, adhesives, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds generally involves the esterification of methacrylic acid with the corresponding alcohols (dodecanol, hexadecanol, octadecanol, pentadecanol, tetradecanol, and tridecanol). The reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

For example, the synthesis of dodecyl 2-methylprop-2-enoate can be achieved by reacting methacrylic acid with dodecanol in the presence of sulfuric acid as a catalyst. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of these methacrylate esters is often carried out in large-scale reactors with continuous removal of water to ensure high yields. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion. The final product is then purified by distillation or other separation techniques to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

These methacrylate esters primarily undergo polymerization reactions due to the presence of the vinyl group. They can also participate in other reactions such as oxidation, reduction, and substitution, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, heat, or UV light. Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Can be reduced using hydrogen in the presence of a catalyst like palladium on carbon.

    Substitution: Can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

Major Products Formed

    Polymerization: Results in the formation of polymethacrylates, which are used in coatings, adhesives, and other applications.

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can produce alcohols.

    Substitution: Can result in the formation of various substituted methacrylates.

Scientific Research Applications

These methacrylate esters have a wide range of applications in scientific research and industry:

    Chemistry: Used as monomers in the synthesis of polymers and copolymers. They are also used in the study of polymerization mechanisms and kinetics.

    Biology: Utilized in the development of biomaterials, such as hydrogels and drug delivery systems.

    Medicine: Employed in the formulation of medical adhesives and coatings for medical devices.

    Industry: Used in the production of coatings, adhesives, and sealants. They are also used as additives in lubricants and as plasticizers in various materials.

Mechanism of Action

The primary mechanism of action for these methacrylate esters is through polymerization. The vinyl group in the ester undergoes a free radical polymerization process, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, toughness, and resistance to chemicals, making them suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl methacrylate
  • Ethyl methacrylate
  • Butyl methacrylate
  • Isobutyl methacrylate

Comparison

Compared to other methacrylate esters, dodecyl 2-methylprop-2-enoate, hexadecyl 2-methylprop-2-enoate, octadecyl 2-methylprop-2-enoate, pentadecyl 2-methylprop-2-enoate, tetradecyl 2-methylprop-2-enoate, and tridecyl 2-methylprop-2-enoate have longer alkyl chains. This results in higher hydrophobicity and lower water solubility, which can be advantageous in applications requiring water resistance and durability. Additionally, the longer alkyl chains can provide enhanced flexibility and toughness to the resulting polymers.

These unique properties make them particularly suitable for applications in coatings, adhesives, and sealants where water resistance and mechanical strength are crucial.

Properties

Molecular Formula

C112H212O12

Molecular Weight

1750.9 g/mol

IUPAC Name

dodecyl 2-methylprop-2-enoate;hexadecyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate;pentadecyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate;tridecyl 2-methylprop-2-enoate

InChI

InChI=1S/C22H42O2.C20H38O2.C19H36O2.C18H34O2.C17H32O2.C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-19(20)18(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3;1-4-5-6-7-8-9-10-11-12-13-14-15-19-17(18)16(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-20H2,1,3H3;2,4-18H2,1,3H3;2,4-17H2,1,3H3;2,4-16H2,1,3H3;2,4-15H2,1,3H3;2,4-14H2,1,3H3

InChI Key

WKFVOIQYBLTOCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C

Related CAS

68459-84-7

Origin of Product

United States

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